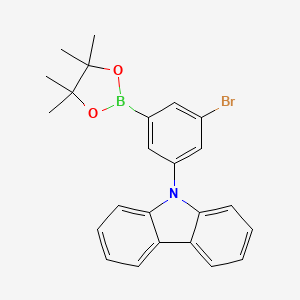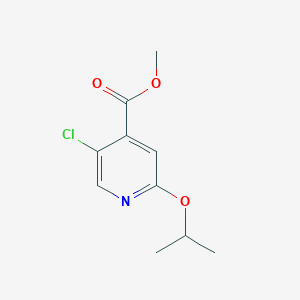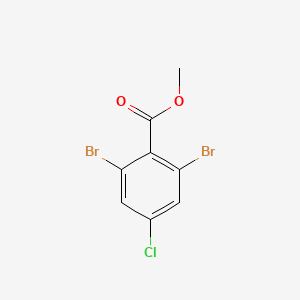
Methyl 3-chloro-5-fluoro-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-chloro-5-fluoro-2-methoxybenzoate” is a chemical compound with the formula C₉H₈ClFO₃ . It has a molecular weight of 218.61 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester, a chlorine atom, a fluorine atom, and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 218.61 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.Mecanismo De Acción
Methyl 3-chloro-5-fluoro-2-methoxybenzoate is a synthetic compound that is used in organic synthesis for the preparation of a wide range of compounds. Its mechanism of action involves the reaction of 3-chloro-5-fluoro-2-methoxybenzaldehyde with methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90 °C for a period of 3-4 hours, yielding a white crystalline solid that is then purified by recrystallization.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activities in vitro. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. In addition, this compound has been found to have a protective effect against oxidative stress and to reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-chloro-5-fluoro-2-methoxybenzoate has several advantages and limitations for lab experiments. Its main advantage is that it is a relatively inexpensive compound that is widely available and easy to use. It is also relatively stable and can be stored for long periods of time. On the other hand, its main limitation is that it is a relatively toxic compound and should be handled with care.
Direcciones Futuras
The future directions for Methyl 3-chloro-5-fluoro-2-methoxybenzoate include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. It is also important to investigate its potential toxicity and to develop methods to reduce its toxicity. In addition, further research should be done on its synthesis and use in the preparation of various compounds. Finally, further research should be done on its potential use in the synthesis of polymers, such as polyurethanes and polyesters.
Métodos De Síntesis
Methyl 3-chloro-5-fluoro-2-methoxybenzoate can be synthesized by the reaction of 3-chloro-5-fluoro-2-methoxybenzaldehyde with methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90 °C for a period of 3-4 hours. The reaction yields a white crystalline solid that is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-5-fluoro-2-methoxybenzoate has been used in various scientific research studies due to its wide range of applications. It has been used in the synthesis of various compounds, such as 5-fluoro-2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzamide. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Safety and Hazards
“Methyl 3-chloro-5-fluoro-2-methoxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If it comes in contact with the eyes, rinse cautiously with water for several minutes and seek medical attention . In case of inhalation, remove the person from exposure and consult a doctor .
Propiedades
IUPAC Name |
methyl 3-chloro-5-fluoro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNJGDRHLWGHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














